molecular formula C13H16N2O3 B2823990 (S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid CAS No. 1173676-04-4

(S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid

Cat. No. B2823990
CAS RN: 1173676-04-4
M. Wt: 248.282
InChI Key: ZVWXQZUTFMHCSL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid, also known as CPPA, is a compound that has been extensively studied for its potential therapeutic applications. CPPA is a selective antagonist of the glycine receptor, which is an important target for the treatment of various neurological disorders. In

Scientific Research Applications

Solid Phase Synthesis and Peptide Chemistry

A key application of related phenylpropanoic acid derivatives is in peptide chemistry. The cycloaddition of azides to alkynes, including phenylpropanoic acid derivatives, has been pivotal in creating triazoles in peptide backbones or side chains. This approach is particularly significant for solid-phase peptide synthesis, demonstrating the utility of phenylpropanoic acid derivatives in synthesizing complex peptide structures (Tornøe, Christensen, & Meldal, 2002).

Microbial Production of Phenylpropanoic Acids

The microbial biosynthesis of phenylpropanoic acids, like those related to (S)-2-(3-cyclopropylureido)-3-phenylpropanoic acid, highlights their potential in biotechnology. By engineering Escherichia coli to contain artificial biosynthetic pathways, researchers have produced phenylpropanoic acids from simple carbon sources. This method has implications for pharmaceutical applications and as food ingredients, given the compounds' diverse applications (Kang et al., 2012).

Cross-Coupling in Organic Synthesis

Phenylpropanoic acid derivatives are used in cross-coupling reactions to modify organic molecules. An example is the meta-C–H arylation and methylation of 3-phenylpropanoic acid, using a U-shaped template for precision. This method is crucial for modifying organic compounds, impacting areas like drug synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).

Chemo-enzymatic Synthesis

(S)-3-Hydroxy-3-phenylpropanoic acid, a compound structurally related to this compound, has been synthesized using a chemo-enzymatic route. This process, employing Porcine pancreas lipase as a biocatalyst, underlines the relevance of phenylpropanoic acid derivatives in producing optically pure compounds for pharmaceuticals (Zhao, Ma, Fu, & Zhang, 2014).

Catalysis in Organic Chemistry

Phenylpropanoic acid derivatives have been utilized in catalysis for enantioselective reduction. This includes complexes derived from D/L-phenylalanine-based aroylthiourea ligands that have shown high efficiency and selectivity in producing chiral alcohols, underpinning their significance in asymmetric synthesis (Sheeba et al., 2016).

properties

IUPAC Name

(2S)-2-(cyclopropylcarbamoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)11(8-9-4-2-1-3-5-9)15-13(18)14-10-6-7-10/h1-5,10-11H,6-8H2,(H,16,17)(H2,14,15,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWXQZUTFMHCSL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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